N-cyclopentyl-9-ethyl-9H-purin-6-amine

Catalog No.
S11242809
CAS No.
M.F
C12H17N5
M. Wt
231.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopentyl-9-ethyl-9H-purin-6-amine

Product Name

N-cyclopentyl-9-ethyl-9H-purin-6-amine

IUPAC Name

N-cyclopentyl-9-ethylpurin-6-amine

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

InChI

InChI=1S/C12H17N5/c1-2-17-8-15-10-11(13-7-14-12(10)17)16-9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,13,14,16)

InChI Key

CDVHQRUOORNLKE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3CCCC3

N-cyclopentyl-9-ethyl-9H-purin-6-amine is a purine derivative characterized by its unique cyclopentyl and ethyl substituents at the 9-position of the purine ring. The molecular formula for this compound is C11H14N5C_{11}H_{14}N_{5}, and it has a molecular weight of approximately 218.25 g/mol. This compound is part of a broader class of purine derivatives, which are significant in biological systems due to their roles in nucleic acids and various biochemical processes.

, including:

  • Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas.
  • Substitution: Nucleophilic substitution reactions may occur where the ethyl or cyclopentyl groups can be replaced by other nucleophiles under appropriate conditions.
  • Oxidation: Under strong oxidative conditions, the compound may be oxidized to yield various oxidation products, depending on the specific reagents used.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.

N-cyclopentyl-9-ethyl-9H-purin-6-amine exhibits notable biological activity, particularly in relation to its interaction with enzymes involved in purine metabolism. Research indicates that such compounds can influence cellular processes, making them potential candidates for therapeutic applications. Specifically, studies have shown that purine derivatives can exhibit antimicrobial and anticancer properties, suggesting that N-cyclopentyl-9-ethyl-9H-purin-6-amine may also possess similar activities.

The synthesis of N-cyclopentyl-9-ethyl-9H-purin-6-amine can be achieved through several methods:

  • Alkylation: One common approach involves the alkylation of 9H-purin-6-amine with cyclopentyl halides and ethyl halides under basic conditions, typically using solvents like dimethylformamide or dimethyl sulfoxide.
  • Nitration and Reduction: Another method includes nitration followed by reduction processes to introduce the desired substituents at specific positions on the purine ring.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including cyclization reactions and functional group transformations to achieve the final product with high purity.

N-cyclopentyl-9-ethyl-9H-purin-6-amine has several potential applications:

  • Pharmaceutical Development: Due to its biological activities, this compound may serve as a lead compound in drug discovery for treating infections or cancer.
  • Research Tool: It can be utilized in studies investigating purine metabolism and its implications in various diseases.
  • Chemical Intermediates: This compound may act as an intermediate in the synthesis of more complex purine derivatives for medicinal chemistry.

Research into the interactions of N-cyclopentyl-9-ethyl-9H-purin-6-amino with biological targets is crucial for understanding its mechanism of action. Interaction studies often focus on:

  • Enzyme Binding: Evaluating how this compound binds to enzymes involved in nucleotide metabolism.
  • Cellular Uptake: Investigating how effectively the compound penetrates cellular membranes and its subsequent effects on cellular function.
  • In vitro Assays: Conducting assays against various cell lines to assess cytotoxicity and therapeutic potential.

N-cyclopentyl-9-ethyl-9H-purin-6-amino shares structural similarities with several other purine derivatives, which can be compared as follows:

Compound NameStructure DescriptionUnique Features
N-propyl-9H-purin-6-aminoPropyl group at position 9Different alkyl chain length affecting reactivity
N-benzyl-9H-purin-6-aminoBenzyl group instead of cyclopentylPotentially different biological activity
N-methyl-9H-purin-6-aminoMethyl group at position 9Smaller alkyl chain may affect reactivity
N-cyclohexyl-9H-purin-6-aminoCyclohexyl group at position 9Larger cyclic structure compared to cyclopentyl

The uniqueness of N-cyclopentyl-9-ethyl-9H-purin-6-amino lies in its specific combination of cyclic and linear alkyl groups, which may influence its biological activity differently than other similar compounds. This specificity makes it a valuable candidate for further research in medicinal chemistry and related fields.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

231.14839556 g/mol

Monoisotopic Mass

231.14839556 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-08-2024

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